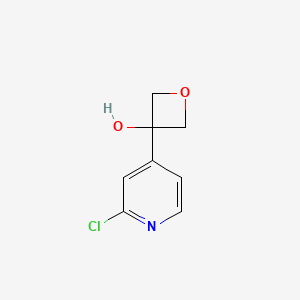
3-(2-Chloropyridin-4-YL)oxetan-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-YL)oxetan-3-OL typically involves the reaction of 2-chloro-4-iodopyridine with n-butyllithium in anhydrous tetrahydrofuran (THF) at -78°C . The reaction mixture is then treated with oxetan-3-ol to yield the desired product . The crude product is purified using silica gel chromatography to obtain a high yield of 86% .
Industrial Production Methods
the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques .
化学反应分析
Types of Reactions
3-(2-Chloropyridin-4-YL)oxetan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different pyridine derivatives.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxetane derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds.
科学研究应用
3-(2-Chloropyridin-4-YL)oxetan-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Chloropyridin-4-YL)oxetan-3-OL involves its interaction with specific molecular targets and pathways. The compound’s chloropyridine ring can engage in various binding interactions, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates . These interactions can modulate biological pathways and exert therapeutic effects .
相似化合物的比较
Similar Compounds
- 3-(2-Bromopyridin-4-YL)oxetan-3-OL
- 3-(2-Fluoropyridin-4-YL)oxetan-3-OL
- 3-(2-Methylpyridin-4-YL)oxetan-3-OL
Uniqueness
3-(2-Chloropyridin-4-YL)oxetan-3-OL is unique due to the presence of the chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC 名称 |
3-(2-chloropyridin-4-yl)oxetan-3-ol |
InChI |
InChI=1S/C8H8ClNO2/c9-7-3-6(1-2-10-7)8(11)4-12-5-8/h1-3,11H,4-5H2 |
InChI 键 |
VEFRDVVLKQVKJS-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)(C2=CC(=NC=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


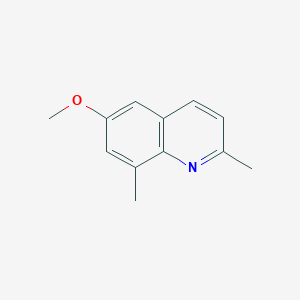

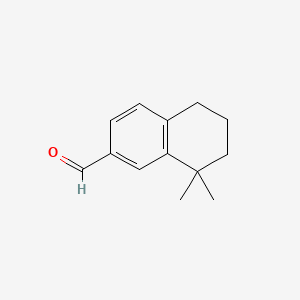
![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)

![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)

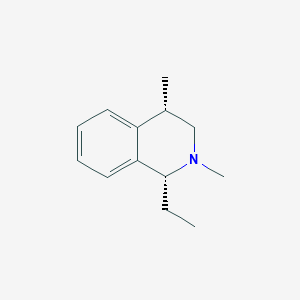

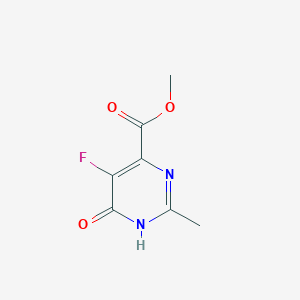
![6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11907837.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride](/img/structure/B11907840.png)

![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B11907857.png)
